

Spectroscopic Characterization of 3-Chloro-6-(4-piperidyloxy)pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Chloro-6-(4-piperidyloxy)pyridazine
Cat. No.:	B1452015

[Get Quote](#)

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. **3-Chloro-6-(4-piperidyloxy)pyridazine**, with its pyridazine core and piperidine moiety, represents a class of heterocyclic compounds of significant interest to medicinal chemists. The interplay of its electron-deficient pyridazine ring and the flexible piperidine system offers a versatile scaffold for therapeutic intervention. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its structural verification and characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and field-proven insights to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview

The structure of **3-Chloro-6-(4-piperidyloxy)pyridazine** ($C_9H_{12}ClN_3O$) dictates a unique spectroscopic fingerprint. The key structural features to be interrogated are the substituted pyridazine ring, the piperidinyloxy linkage, and the saturated piperidine ring. Each spectroscopic technique provides a unique piece of the structural puzzle, and a holistic analysis of the data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for unambiguous characterization.

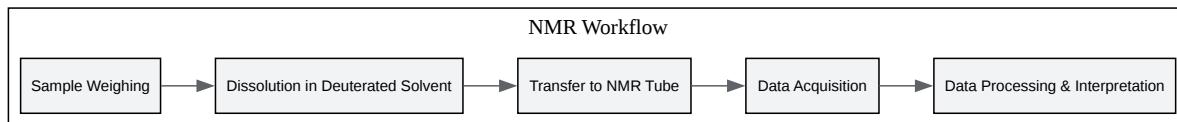
Caption: Molecular structure of **3-Chloro-6-(4-piperidyloxy)pyridazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **3-Chloro-6-(4-piperidyloxy)pyridazine**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is paramount for accurate interpretation.


Sample Preparation:

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; CDCl_3 is a good first choice for many organic compounds, while DMSO-d_6 can be used for less soluble samples.[\[1\]](#)[\[2\]](#)
- Transfer the solution to a clean, dry 5 mm NMR tube.[\[3\]](#)
- If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

Instrument Parameters (for a 400 MHz spectrometer):

- ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
 - Number of Scans: 16-64 (signal-to-noise dependent).
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.

- ^{13}C NMR:
 - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more, as the natural abundance of ^{13}C is low.^[4]
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0-200 ppm.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for NMR sample preparation and analysis.

^1H NMR Spectral Data (Predicted, 400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.25	d, $J=9.0$ Hz	1H	Pyridazine H-4
6.80	d, $J=9.0$ Hz	1H	Pyridazine H-5
5.30	m	1H	Piperidine CH-O
3.30	m	2H	Piperidine $\text{CH}_2\text{-N}$ (axial)
2.90	m	2H	Piperidine $\text{CH}_2\text{-N}$ (equatorial)
2.10	m	2H	Piperidine CH_2 (axial)
1.80	m	2H	Piperidine CH_2 (equatorial)
1.70	br s	1H	Piperidine NH

Expert Interpretation:

- Pyridazine Protons:** The two doublets at 7.25 and 6.80 ppm are characteristic of the two adjacent protons on the pyridazine ring. The downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the chlorine substituent. The large coupling constant ($J \approx 9.0$ Hz) is typical for ortho-coupling in a six-membered aromatic ring. The proton at the 4-position is expected to be further downfield due to the anisotropic effect of the adjacent nitrogen and the inductive effect of the chlorine atom.
- Piperidine Protons:** The piperidine ring protons appear in the more upfield region (1.70-5.30 ppm), consistent with their aliphatic nature. The proton attached to the carbon bearing the oxygen (CH-O) is the most downfield of the piperidine signals due to the deshielding effect of the ether oxygen. The protons on the carbons adjacent to the nitrogen ($\text{CH}_2\text{-N}$) are also deshielded. The complexity of the piperidine signals (multiplets) arises from the conformational rigidity of the ring (chair conformation) and the resulting complex spin-spin coupling between axial and equatorial protons. The broad singlet at 1.70 ppm is

characteristic of the N-H proton, which often undergoes exchange with residual water in the solvent, leading to peak broadening.

¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)

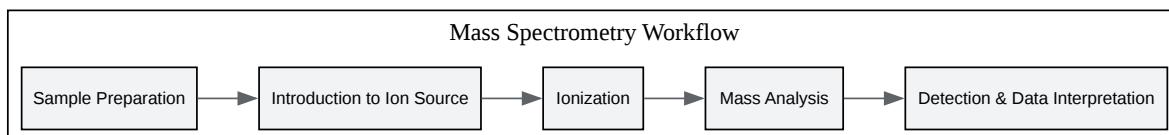
Chemical Shift (δ , ppm)	Assignment
162.0	Pyridazine C-6 (C-O)
155.0	Pyridazine C-3 (C-Cl)
130.0	Pyridazine C-4
118.0	Pyridazine C-5
75.0	Piperidine C-4 (C-O)
44.0	Piperidine C-2, C-6
32.0	Piperidine C-3, C-5

Expert Interpretation:

- Pyridazine Carbons: The carbons of the pyridazine ring are significantly downfield, as expected for an aromatic system containing electronegative heteroatoms. The carbons directly attached to the chlorine (C-3) and oxygen (C-6) are the most downfield due to the strong deshielding effects of these substituents.^[5] The chemical shifts of the protonated carbons (C-4 and C-5) are in the expected aromatic region.
- Piperidine Carbons: The aliphatic carbons of the piperidine ring are found in the upfield region of the spectrum. The carbon attached to the ether oxygen (C-4) is the most downfield of the piperidine carbons, appearing around 75.0 ppm.^[6] The carbons adjacent to the nitrogen (C-2, C-6) appear around 44.0 ppm, and the remaining carbons (C-3, C-5) are the most upfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.


Experimental Protocol: MS Data Acquisition

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

Instrument Parameters (ESI-MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V (can be varied to induce fragmentation).

[Click to download full resolution via product page](#)

Caption: A simplified workflow for mass spectrometry analysis.

Mass Spectral Data (Predicted, ESI+)

m/z	Interpretation
214.07	$[M+H]^+$ (Monoisotopic) for $C_9H_{13}ClN_3O^+$
216.07	$[M+H]^+$ isotope peak due to ^{37}Cl
115.02	$[C_4H_2ClN_2]^+$ (Chloropyridazine fragment)
100.09	$[C_5H_{12}NO]^+$ (Piperidinoxy fragment)

Expert Interpretation:

- Molecular Ion: The observation of a protonated molecular ion $[M+H]^+$ at m/z 214.07 is expected in ESI-MS. A crucial diagnostic feature is the presence of an isotope peak at m/z 216.07 with approximately one-third the intensity of the $[M+H]^+$ peak, which is characteristic of a molecule containing one chlorine atom.
- Fragmentation Pattern: The fragmentation of **3-Chloro-6-(4-piperidyloxy)pyridazine** is likely to occur at the ether linkage. Cleavage of the C-O bond can lead to the formation of a charged chloropyridazine fragment (m/z 115.02) or a charged piperidinoxy fragment (m/z 100.09). Further fragmentation of the piperidine ring is also possible, often involving the loss of small neutral molecules.^{[7][8]} The fragmentation of the pyridazine ring itself can also occur, though this may require higher collision energies.^{[9][10]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

- Scan Range: 4000-400 cm^{-1} .
- Number of Scans: 16-32.
- Resolution: 4 cm^{-1} .

IR Spectral Data (Predicted)

Wavenumber (cm^{-1})	Intensity	Assignment
3300-3400	Medium	N-H stretch (piperidine)
3000-3100	Weak	C-H stretch (aromatic, pyridazine)
2850-2950	Medium	C-H stretch (aliphatic, piperidine)
1580-1600	Strong	C=N/C=C stretch (pyridazine ring)
1400-1500	Medium	C=C stretch (pyridazine ring)
1200-1300	Strong	C-O-C stretch (aryl-alkyl ether)
1000-1100	Strong	C-O-C stretch (aryl-alkyl ether)
750-850	Strong	C-Cl stretch (aromatic)

Expert Interpretation:

- N-H and C-H Stretches: The presence of a medium intensity band in the 3300-3400 cm^{-1} region is indicative of the N-H stretch of the secondary amine in the piperidine ring. The weak absorptions above 3000 cm^{-1} are characteristic of aromatic C-H stretches, while the stronger bands below 3000 cm^{-1} correspond to the aliphatic C-H stretches of the piperidine ring.[11][12]
- Pyridazine Ring Vibrations: The strong absorptions in the 1400-1600 cm^{-1} region are due to the C=C and C=N stretching vibrations within the pyridazine ring.[13]

- Ether Linkage: A strong, characteristic absorption for the C-O-C stretch of the aryl-alkyl ether is expected in the 1200-1300 cm^{-1} and 1000-1100 cm^{-1} regions.
- C-Cl Stretch: The C-Cl stretch for an aromatic chloride is typically observed in the 750-850 cm^{-1} region.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π -electrons in conjugated systems.

Experimental Protocol: UV-Vis Data Acquisition

Sample Preparation:

- Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
- Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Instrument Parameters:

- Wavelength Range: 200-400 nm.
- Scan Speed: Medium.

UV-Vis Spectral Data (Predicted in Ethanol)

λ_{max} (nm)	Interpretation
~260-280	$\pi \rightarrow \pi^*$ transition

Expert Interpretation:

The UV-Vis spectrum of **3-Chloro-6-(4-piperidyloxy)pyridazine** is expected to be dominated by the electronic transitions of the chloropyridazine chromophore. A $\pi \rightarrow \pi^*$ transition is anticipated in the 260-280 nm range. The piperidyloxy substituent may cause a slight

bathochromic (red) shift compared to unsubstituted 3-chloropyridazine due to the electron-donating nature of the oxygen atom.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of **3-Chloro-6-(4-piperidyloxy)pyridazine**. By integrating the data from ^1H and ^{13}C NMR, mass spectrometry, IR, and UV-Vis spectroscopy, researchers can confidently confirm the identity and purity of this compound. The detailed interpretation of the predicted spectral data, grounded in fundamental principles and comparative analysis with related structures, serves as a valuable resource for scientists and professionals in the field of drug development. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is the foundation of sound scientific inquiry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. scribd.com [scribd.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. Synthesis and complete assignment of the ^1H and ^{13}C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxypiperidine (5382-16-1) ^{13}C NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Chloro-6-(4-piperidyloxy)pyridazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1452015#spectroscopic-data-for-3-chloro-6-4-piperidyloxy-pyridazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com